molecular formula C14H22N2O B11873607 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol

Cat. No.: B11873607
M. Wt: 234.34 g/mol
InChI Key: ALALWOMLPWFNEO-UHFFFAOYSA-N
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Description

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C14H22N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is a ketone or aldehyde, depending on the specific reaction conditions.

    Reduction: The major product is a secondary amine.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study:
A study demonstrated that derivatives of benzylpiperidine compounds, including those related to this compound, exhibited significant inhibition of acetylcholinesterase activity, suggesting their potential for developing Alzheimer's therapeutics .

Cholinergic Activity

Research has indicated that compounds similar to this compound possess cholinergic properties that can enhance cognitive function. These compounds are being investigated for their ability to improve memory and cognitive deficits in animal models.

Table 1: Summary of Cholinergic Activity Studies

Compound NameIC50 (µM)Reference
This compound3.5
4-(benzo[d]thiazole-2-yl) phenols2.7

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds related to this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative disorders.

Case Study:
In vitro studies showed that certain derivatives exhibited potent antioxidant activity, comparable to established antioxidants like ascorbic acid and trolox . This suggests that these compounds could be beneficial in preventing oxidative damage in neurological conditions.

Potential for Treating Metabolic Disorders

The compound's structural features suggest potential applications in treating metabolic disorders, including type 2 diabetes and obesity. Compounds with similar piperidine structures have been shown to influence metabolic pathways positively.

Research Insight:
A patent application discussed the use of piperidine derivatives for inhibiting enzymes involved in metabolic syndrome, indicating a broader therapeutic potential for related compounds .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid
  • 2-((1-Benzylpiperidin-4-yl)amino)ethanol
  • 2-[(1-Benzylpiperidin-4-yl)(methyl)amino]ethan-1-ol

Uniqueness

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various compounds with potential therapeutic applications.

Biological Activity

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.

  • Molecular Formula : C14H22N2O
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1780308-22-6
  • Purity : Typically ≥95% in research applications .

The biological activity of this compound primarily involves its role as a monoamine releasing agent , particularly for dopamine. Its structural similarity to other biologically active compounds enables it to interact with neurotransmitter systems, influencing mood and cognitive functions. The compound is believed to selectively promote the release of dopamine over serotonin, which is significant in the treatment of disorders such as depression and anxiety .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes relevant to neurodegenerative diseases. For example, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters .

2. Neuroprotective Effects

In vitro studies demonstrate that derivatives of this compound can protect neuronal cells from oxidative stress. The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals, thereby reducing cellular damage associated with neurodegenerative conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionAChE and BuChE inhibition
Monoamine ReleaseSelective dopamine release
NeuroprotectionReduction of oxidative stress

Case Study: Neuroprotective Mechanism

A study conducted on human dopaminergic neuroblastoma SH-SY5Y cells revealed that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress. The compounds were tested for their ability to inhibit AChE activity, revealing a promising IC50 value that suggests effective inhibition compared to standard controls like donepezil .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other piperidine derivatives:

Compound NameBiological ActivityReference
4-BenzylpiperidineMonoamine releasing agent
2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acidSimilar enzyme inhibition properties
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamideRelated structural features

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-(4-amino-1-benzylpiperidin-4-yl)ethanol

InChI

InChI=1S/C14H22N2O/c15-14(8-11-17)6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2

InChI Key

ALALWOMLPWFNEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CCO)N)CC2=CC=CC=C2

Origin of Product

United States

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